Dimethyl-(4-pyrrolidin-2-yl-pyrimidin-2-yl)-amine dihydrochloride
Overview
Description
“4-(4-(Pyrrolidin-2-yl)pyrimidin-2-yl)morpholine dihydrochloride” is a chemical compound with the molecular formula C12H20Cl2N4O and a molecular weight of 307.22 . It is available for research use and can be purchased from various suppliers .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring attached to a pyrrolidine ring via a single bond. The pyrimidine ring also has a morpholine group attached to it . The exact spatial arrangement of these groups can be determined using techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not provided in the available information .Scientific Research Applications
Synthesis and Chemical Properties
Microwave Irradiative Cyclocondensation : This method was used to synthesize compounds related to Dimethyl-(4-pyrrolidin-2-yl-pyrimidin-2-yl)-amine dihydrochloride. The synthesized compounds showed insecticidal and antimicrobial potential (Deohate & Palaspagar, 2020).
Antifungal Effects : Certain derivatives of Dimethylpyrimidin-2-amine demonstrated significant antifungal activity against fungi such as Aspergillus terreus and Aspergillus niger (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Stable Betainic Pyrimidinaminides : A study synthesized and characterized stable compounds related to Dimethyl-(4-pyrrolidin-2-yl-pyrimidin-2-yl)-amine dihydrochloride (Schmidt, 2002).
Biological and Pharmaceutical Applications
Antimicrobial and Antitubercular Activities : Some derivatives showed promise in treating microbial and tubercular infections (Chandrashekaraiah, Lingappa, Channe Gowda, & Bhadregowda, 2014).
Kinetic Studies for Oxidation Processes : The oxidation of related formamidines by alkaline permanganate was studied, which is significant for understanding the chemical behavior of similar compounds (Fawzy & Shaaban, 2014).
Synthesis of Novel Pyrrolo[2,3-D]Pyrimidine Derivatives : The study focused on the synthesis of new derivatives with potential pharmaceutical applications (Khashi, Davoodnia, & Chamani, 2014).
Advanced Materials and Chemical Interactions
Novel Multicomponent Synthesis : A study reported the efficient synthesis of pyridine-pyrimidines, demonstrating the compound's versatility in material science (Rahmani et al., 2018).
Synthesis of symmetrical di(pyrimidin-2-yl)-1,2,4-triazoles : This research contributed to the development of new compounds for potential use in various applications (Krivopalov, Bushuev, Gatilov, & Shkurko, 2010).
Safety And Hazards
properties
IUPAC Name |
N,N-dimethyl-4-pyrrolidin-2-ylpyrimidin-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c1-14(2)10-12-7-5-9(13-10)8-4-3-6-11-8;;/h5,7-8,11H,3-4,6H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYYQWQGMOCQDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)C2CCCN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl-(4-pyrrolidin-2-yl-pyrimidin-2-yl)-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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